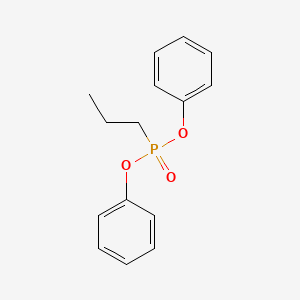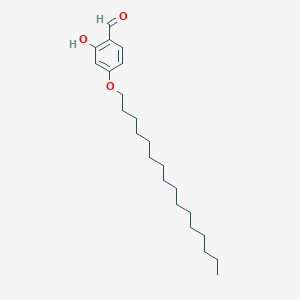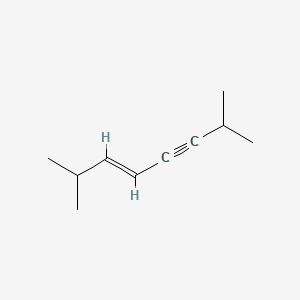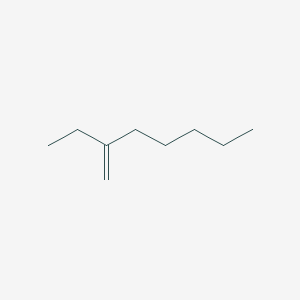
3-Methylideneoctane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylideneoctane is an organic compound belonging to the class of alkenes, characterized by the presence of a double bond between carbon atoms Its molecular formula is C9H18, and it features a methylidene group attached to the third carbon of an octane chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylideneoctane can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. Another method is the dehydration of alcohols using strong acids like sulfuric acid, which facilitates the elimination of water to form the double bond.
Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic dehydrogenation of alkanes. This process involves the removal of hydrogen atoms from the parent alkane, typically using metal catalysts such as platinum or palladium under high temperatures.
化学反応の分析
Types of Reactions: 3-Methylideneoctane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of this compound using catalysts like palladium on carbon can convert it to the corresponding alkane, 3-Methyloctane.
Substitution: Halogenation reactions, such as the addition of bromine, can occur at the double bond, resulting in the formation of dibromo derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).
Major Products Formed:
Oxidation: Formation of 3-Methylideneoctanal or 3-Methylideneoctanoic acid.
Reduction: Formation of 3-Methyloctane.
Substitution: Formation of 3,4-Dibromo-3-methyloctane.
科学的研究の応用
3-Methylideneoctane has several applications in scientific research:
Chemistry: It serves as a model compound for studying alkene reactivity and mechanisms of organic reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
作用機序
The mechanism of action of 3-Methylideneoctane involves its interaction with various molecular targets, primarily through its double bond. The compound can undergo electrophilic addition reactions, where electrophiles attack the electron-rich double bond, leading to the formation of new chemical bonds. This reactivity is crucial in its role as a building block in organic synthesis.
類似化合物との比較
3-Methylhexene: Similar in structure but with a shorter carbon chain.
3-Methylheptene: Another alkene with a similar methylidene group but one carbon shorter.
3-Methylideneheptane: A close analog with one less carbon atom.
Uniqueness: 3-Methylideneoctane is unique due to its specific carbon chain length and the position of the double bond. This structural specificity imparts distinct chemical properties and reactivity patterns, making it valuable for targeted applications in synthesis and research.
特性
IUPAC Name |
3-methylideneoctane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-4-6-7-8-9(3)5-2/h3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHFFNUTOSKGQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20538971 |
Source


|
| Record name | 3-Methylideneoctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20538971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54393-35-0 |
Source


|
| Record name | 3-Methylideneoctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20538971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl-](/img/structure/B14642022.png)

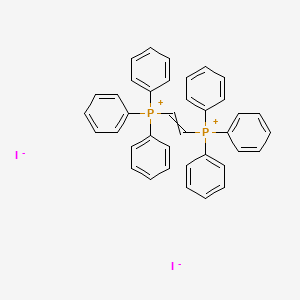
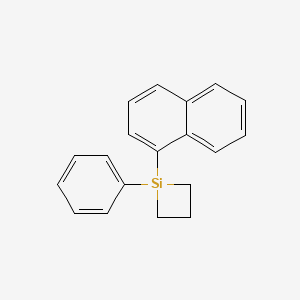
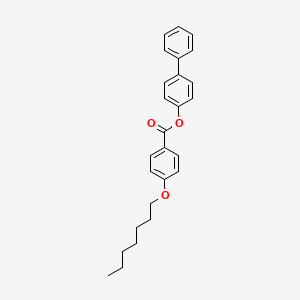

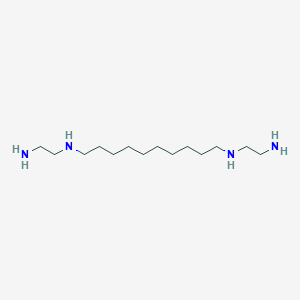
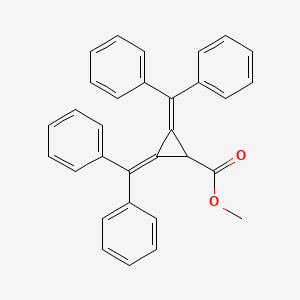
![Methyl bicyclo[3.3.1]non-2-ene-2-carboxylate](/img/structure/B14642073.png)
